molecular formula C35H39Cl2N3O3 B1676632 (1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide CAS No. 903579-36-2

(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide

Cat. No.: B1676632
CAS No.: 903579-36-2
M. Wt: 620.6 g/mol
InChI Key: VKBBVOVNGWGZCA-IEWVHIKDSA-N
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Description

MK-8141, also known as ACT-077825, is a renin inhibitor that has been studied for its potential antihypertensive effects. Renin inhibitors are a class of drugs that target the renin-angiotensin system, which plays a crucial role in regulating blood pressure. MK-8141 significantly increases levels of immunoreactive renin but does not result in sustained reductions in blood renin activity .

Preparation Methods

The synthesis of MK-8141 involves several steps, including a diastereoselective Dieckmann cyclization of a diester to give the 3,9-diazabicyclo-[3.3.1]nonenes . The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. Industrial production methods for MK-8141 would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

MK-8141 undergoes various chemical reactions typical of organic compounds. It can participate in oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MK-8141 has been primarily studied for its potential use in treating hypertension. It has shown substantial increases in immunoreactive renin levels without a persistent decrease in plasma renin activity . This makes it a valuable tool for studying the renin-angiotensin system and its role in blood pressure regulation. Additionally, MK-8141 can be used in research related to cardiovascular diseases and the development of new antihypertensive drugs .

Comparison with Similar Compounds

MK-8141 is similar to other renin inhibitors such as aliskiren and ACT-178882 (MK-1597). MK-8141 is unique in that it significantly increases immunoreactive renin levels without a sustained reduction in plasma renin activity . This distinguishes it from other renin inhibitors that typically aim to reduce plasma renin activity. Aliskiren, for example, is a well-known renin inhibitor that has been approved for clinical use and has shown efficacy in lowering blood pressure .

Conclusion

MK-8141 is a renin inhibitor with unique properties that make it a valuable tool for scientific research, particularly in the study of hypertension and the renin-angiotensin system Its ability to increase immunoreactive renin levels without a sustained reduction in plasma renin activity sets it apart from other renin inhibitors

Properties

CAS No.

903579-36-2

Molecular Formula

C35H39Cl2N3O3

Molecular Weight

620.6 g/mol

IUPAC Name

(1S,5R)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide

InChI

InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3/t26-,32-/m0/s1

InChI Key

VKBBVOVNGWGZCA-IEWVHIKDSA-N

SMILES

CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(CC4CNCC3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C

Isomeric SMILES

CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(C[C@H]4CNC[C@@H]3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(CC4CNCC3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-8141;  MK8141;  MK 8141;  ACT 077825;  ACT-077825;  ACT077825

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Reactant of Route 2
(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Reactant of Route 3
(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Reactant of Route 4
(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Reactant of Route 5
(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide
Reactant of Route 6
(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide

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